molecular formula C23H16Cl2N2O2 B11655704 N-(2,3-dichlorophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

N-(2,3-dichlorophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11655704
M. Wt: 423.3 g/mol
InChI Key: IIUHFBIUOGTLRR-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, a carboxamide group, and two distinct phenyl rings substituted with chlorine and methoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the quinoline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and the quinoline core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism by which N-(2,3-dichlorophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, potentially inhibiting their activity.

    Pathways Involved: Interference with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorophenyl)-2-phenylquinoline-4-carboxamide: Lacks the methoxy group, which may affect its biological activity.

    N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide: Has the methoxy group in a different position, potentially altering its chemical properties.

Uniqueness

N-(2,3-dichlorophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H16Cl2N2O2

Molecular Weight

423.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H16Cl2N2O2/c1-29-15-7-4-6-14(12-15)21-13-17(16-8-2-3-10-19(16)26-21)23(28)27-20-11-5-9-18(24)22(20)25/h2-13H,1H3,(H,27,28)

InChI Key

IIUHFBIUOGTLRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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